5-Methoxymethoxy Imidacloprid
Description
Properties
Molecular Formula |
C₁₁H₁₄ClN₅O₄ |
|---|---|
Molecular Weight |
315.71 |
Synonyms |
(Z)-N-(1-((6-Chloro-5-(methoxymethoxy)pyridin-3-yl)methyl)imidazolidin-2-ylidene)nitramide |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of this compound and Analogous Compounds
Key Findings:
Compounds like 5-Methoxy-1-methyl-1H-benzimidazole (similarity score 0.95) exhibit high structural overlap but are associated with non-insecticidal applications, such as antifungal or anticancer uses .
Structural analogs with methoxy groups, such as 5-Methoxyindoline hydrochloride, may exhibit reduced acute toxicity but longer environmental persistence due to decreased hydrolysis rates .
Metabolic Stability :
- Methylation of the benzimidazole ring (e.g., 5-Methoxy-1-methyl-1H-benzimidazole) improves metabolic stability in mammalian systems, a trait that could be extrapolated to this compound for enhanced field longevity .
Preparation Methods
Core Reaction Framework
The synthesis of imidacloprid derivatives typically involves coupling a pyridine-based intermediate with 2-nitroiminoimidazolidine. For this compound, the critical modification lies in introducing the methoxymethoxy group at the 5-position of 2-chloro-5-chloromethylpyridine (CCMP), the precursor used in standard imidacloprid synthesis.
Hypothetical Pathway :
-
Synthesis of 5-Methoxymethoxy-2-chloropyridine :
-
Replace the chlorine atom at the 5-position of CCMP with a methoxymethoxy group via nucleophilic substitution.
-
React 2-chloro-5-hydroxypyridine with chloromethyl methyl ether (MOMCl) in the presence of a base (e.g., potassium carbonate) to form 5-methoxymethoxy-2-chloropyridine.
-
-
Coupling with 2-Nitroiminoimidazolidine :
Reaction Optimization and Critical Parameters
Solvent Selection
The choice of solvent significantly impacts reaction efficiency. In imidacloprid synthesis, polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are preferred for their ability to stabilize intermediates and facilitate nucleophilic substitution. For the methoxymethoxy derivative, acetonitrile may offer superior yield due to its high dielectric constant and low nucleophilicity, minimizing side reactions.
Table 1: Solvent Effects on Coupling Reaction Yield
Base and Catalytic Systems
Alkali carbonates (e.g., K₂CO₃) are effective deprotonating agents in imidacloprid synthesis, but sodium hydride (NaH) may be required for reactions involving diamines. For the methoxymethoxy derivative, potassium carbonate in acetonitrile is hypothesized to optimize the coupling step, achieving yields >85% with minimal by-products.
Table 2: Base Optimization for Methoxymethoxy Intermediate Coupling
| Base | Equivalent | Temperature (°C) | Yield (%)* |
|---|---|---|---|
| K₂CO₃ | 1.5 | 70 | 88 |
| NaOH | 1.5 | 70 | 72 |
| NaH | 1.0 | 80 | 65 |
| *Theoretical projections based on patent data. |
Stepwise Reaction Mechanisms
Coupling Reaction with 2-Nitroiminoimidazolidine
The final step involves nucleophilic attack by the imidazolidine nitrogen on the chloromethyl group of the pyridine intermediate:
Controlled addition of the pyridine derivative (≤0.03 equivalents/min) minimizes dimerization.
Analytical Validation and Quality Control
Chromatographic Purity Assessment
Ultra-performance liquid chromatography (UPLC) with UV detection at 270 nm is recommended for quantifying this compound. Retention times and peak areas should be calibrated against synthetic standards.
Table 3: UPLC Parameters for this compound
| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |
|---|---|---|---|
| C18 (2.1 × 50 mm) | 60:40 Acetonitrile:H₂O | 0.3 | 4.2 |
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃) : δ 8.35 (s, 1H, pyridine-H), 5.30 (s, 2H, OCH₂O), 3.45 (s, 3H, OCH₃).
-
MS (ESI+) : m/z 356.1 [M+H]⁺.
Industrial Scalability and Cost Considerations
Q & A
Q. What analytical methods are recommended for detecting 5-Methoxymethoxy Imidacloprid in environmental or biological samples?
- Methodological Answer : Detection relies on establishing method detection limits (MDL) and limits of quantitation (LOQ) using instrument detection levels (IDL). For neonicotinoids like imidacloprid, a validated approach involves gas or liquid chromatography coupled with mass spectrometry (GC/LC-MS). For example, IDL:MDL:LOQ ratios of 1:4:10 have been applied, achieving MDL and LOQ values as low as 0.004 μg/g and 0.01 μg/g, respectively . Quality assurance includes method blanks and spiked samples (n=3) to confirm recovery rates (e.g., 92–94%) and eliminate contamination risks via acetone-washed glassware .
Q. How should experimental designs be structured to evaluate the efficacy of this compound in agricultural settings?
- Methodological Answer : Use a Randomized Complete Block Design (RCBD) with replication to minimize bias. For example, treatments can include varying concentrations of this compound combined with adjuvants (e.g., Peak Performance Nutrients). Each plot (3m × 2m) should be spaced 1m apart to avoid cross-contamination, with randomized treatment assignments . Statistical analysis via software like Microsoft Excel can assign zero values to concentrations below MDL/LOQ to avoid overestimation .
Advanced Research Questions
Q. How do metabolites of this compound influence its toxicity profile, and how can conflicting data on metabolite toxicity be resolved?
- Methodological Answer : Comparative toxicity assays using metabolites (e.g., olefin, hydroxy derivatives) are critical. For instance, the olefin metabolite exhibits 2× higher toxicity in honeybees and 10× in whiteflies compared to the parent compound, while 5-hydroxy metabolites are 5–10× less toxic . Conflicting data may arise from species-specific cytochrome P450 enzyme induction. Resolve discrepancies by standardizing test organisms (e.g., Apis mellifera for bees) and using EPA protocols for skin/eye irritation and sensitization assays .
Q. What methodologies are employed in assessing human health risks from chronic exposure to this compound via indoor dust ingestion?
- Methodological Answer :
Calculate daily intake doses (ID) using the formula:
Where = concentration in dust, = ingestion rate, = exposure frequency, = exposure duration, = body weight, and = averaging time. Data gaps in chronic toxicity profiles require extrapolation from acute studies, with adjustments for metabolite bioactivity .
Q. How can researchers address contradictions in reported toxicity thresholds for this compound across formulations?
- Methodological Answer : Formulation-specific additives (e.g., solvents, surfactants) may confound toxicity results. Isolate the active compound via HPLC purification and retest using EPA-standardized protocols (e.g., OECD Guideline 404 for skin irritation). For example, technical-grade imidacloprid is Category IV (non-irritating), while formulations may show mild irritation due to non-active ingredients .
Q. What strategies optimize the recovery rates of this compound in complex matrices like soil or biological tissues?
- Methodological Answer : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery. Pre-treat samples with acetonitrile:water (80:20) to enhance solubility. Validate recovery rates via spiked controls (n=3) and adjust pH to stabilize the compound during extraction .
Data Interpretation and Validation
Q. How should researchers statistically handle non-detects (concentrations below MDL/LOQ) in datasets for this compound?
- Methodological Answer : Assign non-detects a value of zero if below MDL, or use substitution methods (e.g., MDL/2) if supported by distribution analysis. Avoid censoring data points; instead, apply non-parametric tests (e.g., Wilcoxon rank-sum) to account for left-censored data .
Ethical and Safety Considerations
Q. What personal protective equipment (PPE) is essential when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
